molecular formula C11H10FN B12851561 3-Fluoro-8-methylnaphthalen-1-amine

3-Fluoro-8-methylnaphthalen-1-amine

Cat. No.: B12851561
M. Wt: 175.20 g/mol
InChI Key: LWSVOLQDJSGNDW-UHFFFAOYSA-N
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Description

3-Fluoro-8-methylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of a fluorine atom at the third position and a methyl group at the eighth position on the naphthalene ring, along with an amine group at the first position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-methylnaphthalen-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the electrochemical fluorination process, which can selectively introduce fluorine atoms into organic molecules .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrochemical fluorination or other fluorination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-methylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

3-Fluoro-8-methylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-8-methylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule can influence its reactivity and binding affinity to various biological targets. The amine group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-8-methylnaphthalen-1-amine is unique due to the presence of both the fluorine atom and the methyl group on the naphthalene ring, along with the amine group. This combination of functional groups provides a unique set of chemical and biological properties that make it valuable for various applications.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

3-fluoro-8-methylnaphthalen-1-amine

InChI

InChI=1S/C11H10FN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3

InChI Key

LWSVOLQDJSGNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2N)F

Origin of Product

United States

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